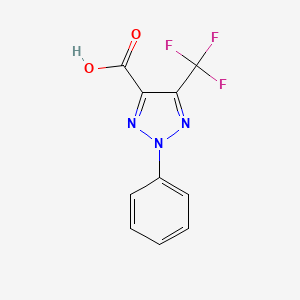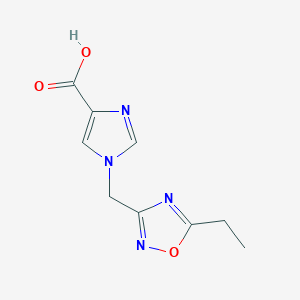
3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group.
4-(Ethylsulfonyl)-1H-pyrazole: Lacks the chlorophenyl group.
3-(4-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole: Chlorine atom is in a different position on the phenyl ring.
Uniqueness
3-(3-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClN2O2S |
|---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
YGKMFAOOHLOZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
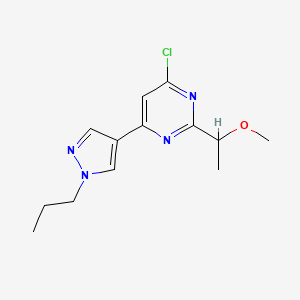

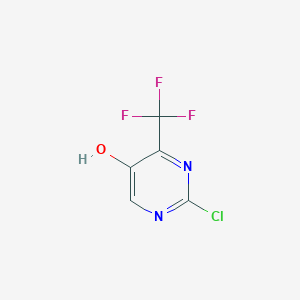
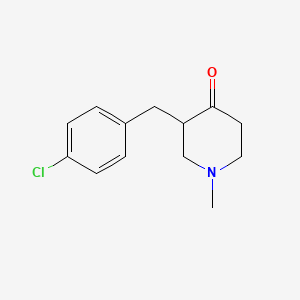
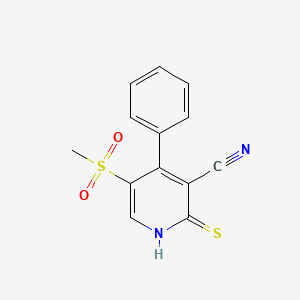
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)



